![molecular formula C9H5FOS B2355751 Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- CAS No. 179616-88-7](/img/structure/B2355751.png)
Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-
Übersicht
Beschreibung
Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- is a derivative of benzo[b]thiophene. Benzo[b]thiophene is a heterocyclic compound consisting of a benzene ring fused with a thiophene ring. It is also known as thianaphthene .
Synthesis Analysis
The synthesis of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- involves the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes . This leads to a collection of final products with extensive structural diversification on the aromatic ring and on position 6 of the benzo[b]thiophene nucleus .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including 6-fluoro-1-benzothiophene-5-carbaldehyde, have been extensively studied for their potential anticancer properties. These compounds can be designed to interact with specific biological targets, potentially leading to the development of new chemotherapeutic agents. The presence of the fluorine atom may enhance the compound’s ability to inhibit cancer cell growth by interfering with cellular signaling pathways .
Anti-Inflammatory Applications
The structural motif of thiophene is known to exhibit anti-inflammatory effects. As such, 6-fluoro-1-benzothiophene-5-carbaldehyde could serve as a scaffold for developing nonsteroidal anti-inflammatory drugs (NSAIDs). Research into the modification of this compound could lead to the discovery of new drugs with improved efficacy and reduced side effects .
Organic Electronics: Semiconductors
In the field of organic electronics, thiophene-based molecules are pivotal in the advancement of organic semiconductors. The compound could be utilized in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible and lightweight electronic devices .
Material Science: Corrosion Inhibitors
Thiophene derivatives are also applied in industrial chemistry and material science as corrosion inhibitors. The incorporation of 6-fluoro-1-benzothiophene-5-carbaldehyde into coatings and paints could enhance the protection of metals against corrosion, thereby extending the lifespan of various industrial components .
Photocatalysis: Hydrogen Evolution Reaction
Covalent organic frameworks (COFs) synthesized using thiophene derivatives have shown promise as photocatalysts for the hydrogen evolution reaction (HER). The compound’s ability to absorb light and facilitate electron transfer makes it a candidate for inclusion in COFs designed for efficient and sustainable hydrogen production .
Sensory Applications: Chemical Sensors
The electronic properties of thiophene-based compounds make them suitable for use in chemical sensors. 6-fluoro-1-benzothiophene-5-carbaldehyde could be employed in the development of sensors that detect specific chemicals or environmental conditions, offering high sensitivity and selectivity .
Eigenschaften
IUPAC Name |
6-fluoro-1-benzothiophene-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIOKMURNLQXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2355670.png)
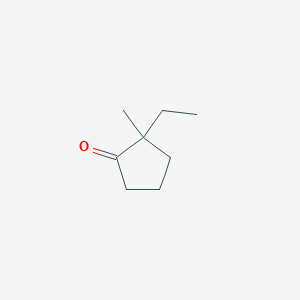

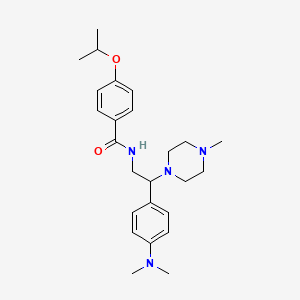
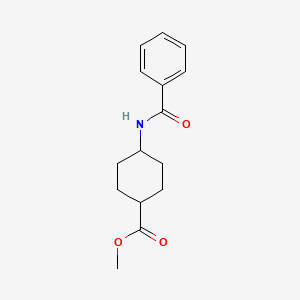
![2,2,2-trifluoroethyl N-[2-(2-methylpropyl)-2,3-dihydro-1H-pyrazol-3-ylidene]carbamate](/img/structure/B2355676.png)
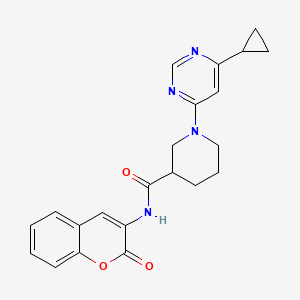

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2355679.png)

![3-[(4-Fluorobenzyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2355682.png)
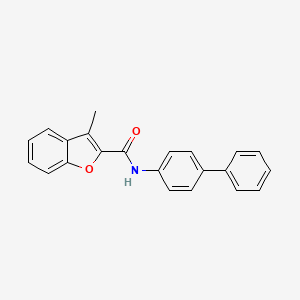
![1-(dicyanomethylene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2355689.png)
